4-Cyclohexylbenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

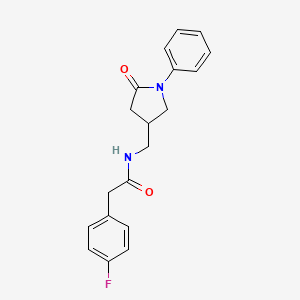

4-Cyclohexylbenzene-1-sulfonyl fluoride is a chemical compound with the formula C12H15FO2S. It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, has been a topic of interest in recent years. One method involves a one-pot process that directly transforms sulfonates or sulfonic acids into sulfonyl fluorides . Another approach involves the use of fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, have unique reactivity in organic synthesis. They have been utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .Applications De Recherche Scientifique

SuFEx Linkers in Organic Synthesis

“4-Cyclohexylbenzene-1-sulfonyl fluoride” is a key component in the construction of SuFEx linkers, which are a new generation of click chemistry . These linkers have found widespread applications in organic synthesis due to the high stability and efficient reactivity of the S VI –F bond . A diverse collection of SuFEx linkers has emerged, involving gaseous SO 2 F 2 and SOF 4 hubs; SOF 4 -derived iminosulfur oxydifluorides; O -, N - and C -attached sulfonyl fluorides and sulfonimidoyl fluorides; and novel sulfondiimidoyl fluorides .

Materials Science

The SuFEx chemistry, which involves “4-Cyclohexylbenzene-1-sulfonyl fluoride”, has been applied in materials science . The S VI –F motif-containing compounds impart desired properties such as resistance to hydrolysis and thermolysis; stability toward acids, bases, redox conditions, light and other routine reaction conditions; and controllability and specificity of the S–F bond cleavage .

Chemical Biology

In the field of chemical biology, the SuFEx chemistry has been utilized for the construction of multifunctional substrates . The S VI –F bond provides a balance between distinctive reactivity and favorable stability, making it a valuable tool in this field .

Drug Discovery

The SuFEx chemistry has found applications in drug discovery . It provides a modular next-generation family of click reactions, geared towards the rapid and reliable assembly of functional molecules . This has been particularly useful in accelerating the discovery of new medicines .

Construction of S–O Bonds

A remarkable advance in the use of the SuFEx strategy for the construction of S–O bonds was developed by Niu and co-workers . They employed hexamethyldisilazane (HMDS) as a hydroxyl-activated reagent and DBU or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst to realize the O-sulfation of saccharides via a one-pot procedure .

Synthesis of Sulfonyl Fluorides from Sulfonates

“4-Cyclohexylbenzene-1-sulfonyl fluoride” can be synthesized from sulfonates . Various quaternary ammonium salts, such as tetrabutylammonium iodide (TBAI), tetrabutylammonium acetate (TBAA), tetramethylammonium chloride (TMAC) and TBAB, were tested as catalysts for the reaction .

Orientations Futures

The future directions in the research and application of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, involve the development of new synthetic methods and their applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .

Propriétés

IUPAC Name |

4-cyclohexylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOIUYFDWRECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylbenzene-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)